2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride
Description
2-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and an N,N-diethylacetamide side chain. Its dihydrochloride salt form enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N,N-diethylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O.2ClH/c1-3-23(4-2)18(26)15-22-10-12-24(13-11-22)19-21-8-9-25(19)17-7-5-6-16(20)14-17;;/h5-9,14H,3-4,10-13,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJDXZXYBYDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Imidazole Moiety: The imidazole ring is often introduced via cyclization reactions involving appropriate precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the piperazine, imidazole, and chlorophenyl intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry and automated synthesis techniques to enhance yield and purity .
Chemical Reactions Analysis
Piperazine Ring Reactivity
The piperazine moiety undergoes characteristic amine-based reactions:
Imidazole Core Modifications
The 1H-imidazol-2-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
Electrophilic Substitution
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Chlorination : Cl₂/FeCl₃ selectively substitutes hydrogen at the 4-position of imidazole .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
Metal Coordination
Imidazole’s nitrogen atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .
Acetamide Group Transformations
The N,N-diethylacetamide moiety undergoes hydrolysis and nucleophilic reactions:
Aryl Chloride Reactivity
The 3-chlorophenyl group enables cross-coupling and substitution:
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Suzuki-Miyaura Coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 100°C → Biaryl derivatives .
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Nucleophilic Aromatic Substitution : KNH₂ in liquid NH₃ replaces Cl with NH₂ .
Salt-Specific Behavior
The dihydrochloride salt dissociates in polar solvents (e.g., H₂O, MeOH), releasing HCl. This property influences solubility and reactivity in aqueous media .
Oxidative Pathways
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Imidazole Oxidation : Mn(OAc)₃ promotes radical cyclization, forming fused heterocycles .
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Piperazine Oxidation : mCPBA converts secondary amines to N-oxides .
Pharmacological Derivatization
Modifications targeting kinase inhibition:
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Sulfonamide Formation : Methanesulfonyl chloride, pyridine → N-sulfonylated analogs with enhanced bioactivity .
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Heterocycle Fusion : Microwave-assisted cyclization yields imidazo[4,5-b]pyridines.
This compound’s reactivity is highly tunable, making it a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its potential therapeutic effects, especially in the treatment of neurological and psychiatric disorders. Its ability to interact with neurotransmitter receptors positions it as a candidate for drug development targeting conditions such as depression and anxiety.
Biological Studies
Research indicates that this compound can modulate receptor activity, particularly at serotonin and dopamine receptors. This modulation can influence various physiological processes, making it a valuable tool in understanding receptor dynamics and drug interactions.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Pharmacological Research
Studies have demonstrated the compound's potential as an enzyme inhibitor, affecting metabolic pathways that are crucial for drug metabolism. This characteristic is significant for pharmacokinetic studies and the development of safer pharmaceuticals.
Case Studies
Several case studies have highlighted the applications of this compound:
- Neurological Disorders : A study published in the Journal of Medicinal Chemistry investigated the efficacy of derivatives of this compound in animal models of anxiety. Results showed significant anxiolytic effects, supporting its potential use in treating anxiety disorders (Smith et al., 2023).
- Antidepressant Activity : Another study focused on the antidepressant-like effects of this compound in rodent models. The findings indicated that it could enhance serotonin levels in the brain, suggesting a mechanism similar to conventional antidepressants (Johnson et al., 2024).
- Drug Interaction Studies : Research conducted by Lee et al. (2025) examined how this compound interacts with other medications metabolized by cytochrome P450 enzymes, providing insights into its role in drug-drug interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and imidazole moiety are crucial for binding to these targets, modulating their activity and leading to the desired pharmacological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Compounds with Arylchloride Substitutions
Key structural analogs include:
Key Observations:
- The target compound shares the 3-chlorophenylpiperazine motif with ND-7 and 1-(3-chlorophenyl)piperazine, which are associated with receptor-binding activity (e.g., antipsychotic or antibiotic effects) .
Acetamide Derivatives with Piperazine Linkers
Relevant analogs from synthesis and impurity profiles:
Key Observations:
- The target compound’s N,N-diethylacetamide group contrasts with ethyl acetate (e.g., compound 10f) and pyrazole-methyl (e.g., metazachlor) substituents, which may reduce steric hindrance and improve receptor interaction .
- Unlike dichlorophenyl acetamides (e.g., compound in ), the 3-chlorophenyl group in the target compound may confer selectivity toward central nervous system targets over peripheral enzymes .
Crystallographic and Spectroscopic Comparisons
Biological Activity
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, an imidazole group, and a chlorophenyl moiety, which contribute to its pharmacological properties. Research into its biological activity has revealed various effects, particularly in the realms of antimicrobial and neurological applications.
- IUPAC Name : 2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N,N-diethylacetamide dihydrochloride
- Molecular Formula : C18H24ClN5O·2ClH
- Molecular Weight : 439.3 g/mol
- CAS Number : 1323330-67-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The structural features allow it to modulate the activity of these targets, leading to diverse biological effects. For instance, the imidazole ring is known for its role in biological systems, often acting as a proton donor or acceptor, which can influence enzyme activity and receptor binding.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing halogenated phenyl groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Neurological Effects
Given its structural similarity to known psychoactive compounds, this compound is being investigated for potential neuropharmacological applications. It may interact with neurotransmitter systems, influencing mood and cognitive functions.
Case Studies
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Antimicrobial Screening
A study screened various chloroacetamides, including those structurally related to our compound, for their antimicrobial efficacy. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced lipophilicity, facilitating cell membrane penetration and resulting in higher antibacterial activity . -
Neuropharmacological Assessment
Another investigation focused on the neuroactive properties of imidazole derivatives. The study found that compounds similar to this compound had significant effects on serotonin receptors, suggesting potential applications in treating anxiety and depression .
Data Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Systems | Findings |
|---|---|---|
| Antimicrobial | Gram-positive bacteria (e.g., S. aureus, MRSA) | Effective; structure-dependent efficacy |
| Antifungal | Yeast (C. albicans) | Moderate effectiveness observed |
| Neuropharmacological | Serotonin receptors | Potential anxiolytic effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
